![molecular formula C7H7ClNO2S- B1231719 Chloro(p-tolylsulfonyl)azanide](/img/structure/B1231719.png)
Chloro(p-tolylsulfonyl)azanide
Overview
Description
Chloro(p-tolylsulfonyl)azanide is an organic nitrogen anion. It is a conjugate base of a N-chlorotoluene-p-sulfonamide.
Scientific Research Applications
Antiviral Activity Research
Chloro(p-tolylsulfonyl)azanide derivatives have been synthesized and tested for their antiviral activities. For instance, specific derivatives showed effectiveness against herpes simplex virus but not against other cells in culture (Lin, Neenan, Cheng, & Prusoff, 1976).
Aquaculture Therapeutics
Research has explored Chloro(p-tolylsulfonyl)azanide as a candidate drug for treating bacterial gill disease in fish. Investigations aimed at obtaining FDA approval necessitated the development of robust analytical methods sensitive to its residues in fish tissues (Meinertz, Schmidt, Stehly, & Gingerich, 1999).
Chemical Synthesis
The compound has been utilized in the synthesis of various chemical structures. For example, it's involved in the facile ring-closing reaction to form a benzene ring, showcasing its utility in novel chemical syntheses (Ogura, Takeda, Xie, Akazome, & Matsumoto, 2001).
Environmental Impact Study
Studies on the environmental impact of Chloro(p-tolylsulfonyl)azanide derivatives include analyzing the decomposition of related compounds like p-Chloranil in aqueous solutions. This research is vital for understanding the ecological effects of such compounds (Sarr, Kazunga, Charles, Pavlovich, & Aitken, 1995).
Organic Chemistry
It plays a significant role in organic chemistry, for instance, in the synthesis of multilayered pyridinophanes using methods like the (4-tolylsulfonyl)methyl isocyanide method (Shibahara, Watanabe, Aso, & Shinmyozu, 2008).
properties
IUPAC Name |
N-chloro-4-methylbenzenesulfonimidate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5H,1H3,(H,9,10,11)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWVWLDBJISZHX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=NCl)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClNO2S- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(p-tolylsulfonyl)azanide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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